N,N-Dimethylhexylamine-N-oxide
Description
Significance of Tertiary Amine N-Oxides in Chemical Synthesis and Materials Science
Tertiary amine N-oxides are a class of chemical compounds characterized by a nitrogen-oxygen coordinate covalent bond, with three additional substituent groups attached to the nitrogen atom. wikipedia.org This functional group imparts unique properties that make these compounds valuable in diverse scientific and industrial fields.
In chemical synthesis, tertiary amine N-oxides are widely utilized as oxidants. asianpubs.org They play a crucial role in various reactions, including the osmium-catalyzed dihydroxylation of olefins and the ruthenium-catalyzed oxidation of alcohols. asianpubs.org The synthesis of N-oxides from tertiary amines is a direct oxidation process, often employing reagents like hydrogen peroxide or peroxyacids. acs.orgliverpool.ac.uk The reactivity of these compounds is influenced by the basicity of the parent amine, with more basic amines generally being more readily oxidized. acs.org
In the realm of materials science, aliphatic tertiary amine N-oxides are key components in a wide array of consumer and industrial products. asianpubs.org Their amphiphilic nature, stemming from a hydrophilic N-oxide head and a hydrophobic alkyl tail, makes them effective surfactants. smolecule.comatamanchemicals.com This property is harnessed in the formulation of detergents, shampoos, hair conditioners, and cosmetics. asianpubs.org Furthermore, polymers containing tertiary amine oxide groups are gaining attention for their potential in biomedical applications, exhibiting properties like antifouling and responsiveness to microenvironments. mdpi.com
Overview of N,N-Dimethylhexylamine-N-oxide: Structural Context and Research Trajectory
This compound, with the chemical formula C8H19NO, is a specific member of the tertiary amine N-oxide family. nih.gov Its structure consists of a hexyl group and two methyl groups attached to a nitrogen atom, which is in turn bonded to an oxygen atom. smolecule.com This particular structure, with its C6 alkyl chain, gives it a balance between hydrophobic and hydrophilic properties. smolecule.com
The synthesis of this compound typically involves the oxidation of its corresponding tertiary amine, N,N-dimethylhexylamine. smolecule.com A common method for this transformation is the use of an oxidizing agent such as hydrogen peroxide. smolecule.com
Research into this compound and its homologs has often focused on their surfactant properties and behavior in aqueous solutions. nih.gov Studies have investigated the formation of micelles and the influence of factors like pH on their aggregation behavior. researchgate.net The critical micelle concentration (CMC) is a key parameter in these studies, indicating the concentration at which surfactant molecules begin to form micelles. For N-alkyl-N,N-dimethylamine oxides, antimicrobial activity has been shown to increase with the length of the alkyl chain, with compounds in the C14 to C16 range being particularly effective. nih.gov
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C8H19NO nih.gov |
| Molecular Weight | 145.24 g/mol nih.gov |
| IUPAC Name | N,N-dimethylhexan-1-amine oxide nih.gov |
| CAS Number | 34418-88-7 nih.gov |
| Canonical SMILES | CCCCCCN+(C)[O-] guidechem.com |
Scope and Academic Relevance of the Research Outline
This article provides a focused examination of this compound, adhering strictly to its chemical identity and established research findings. The content is structured to first introduce the broader class of tertiary amine N-oxides to provide context, followed by a detailed look at the specific properties and research trajectory of this compound. The relevance of this outline lies in its systematic approach to understanding a specific chemical compound by first exploring the general characteristics of its functional group family and then narrowing the focus to the individual molecule. This structured approach is fundamental to chemical education and research, allowing for a thorough and organized dissemination of scientific information.
Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethylhexan-1-amine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO/c1-4-5-6-7-8-9(2,3)10/h4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYRMITYYFKZLLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[N+](C)(C)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80391165 | |
| Record name | N,N-Dimethylhexylamine-N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80391165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34418-88-7 | |
| Record name | N,N-Dimethylhexylamine-N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80391165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-Dimethylhexylamine-N-oxide | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations of N,n Dimethylhexylamine N Oxide
Precursor Synthesis Pathways for N,N-Dimethylhexylamine
The synthesis of N,N-Dimethylhexylamine, a key tertiary amine intermediate, can be achieved through several established chemical methodologies. These routes primarily involve the formation of carbon-nitrogen bonds, starting from accessible precursors.
Reductive Amination Strategies for Aliphatic Amines
Reductive amination, also known as reductive alkylation, stands as a widely employed and versatile method for the synthesis of amines. googleapis.comchemrxiv.org This process involves the reaction of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. googleapis.comchemrxiv.org
A common approach for the synthesis of N,N-Dimethylhexylamine is the reductive amination of hexanal with dimethylamine (B145610). This reaction can be effectively carried out using various reducing agents. One notable method utilizes a borohydride exchange resin (BER) as the reducing agent. In a typical procedure, hexanal is reacted with an excess of dimethylamine in the presence of BER and an activating agent like triethylammonium chloride in an alcoholic solvent at room temperature. This method has been reported to yield N,N-Dimethylhexylamine in high purity (95%) acs.org. The reaction is advantageous due to its simplicity, mild conditions, and the ease of work-up, as the resin can be removed by filtration acs.org.
The general mechanism for reductive amination begins with the nucleophilic attack of dimethylamine on the carbonyl carbon of hexanal, forming a hemiaminal intermediate. Subsequent dehydration leads to the formation of an iminium ion. The hydride source, in this case, the borohydride exchange resin, then reduces the iminium ion to the final tertiary amine product, N,N-Dimethylhexylamine googleapis.comthieme-connect.de.
Other reducing agents commonly employed in reductive amination include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) chemrxiv.org. Sodium cyanoborohydride is particularly effective as it is selective for the reduction of the iminium ion over the starting aldehyde chemrxiv.org.
| Reactants | Reducing Agent | Solvent | Yield (%) | Reference |
| Hexanal, Dimethylamine | Borohydride Exchange Resin (BER) | 95% Ethanol | 95 | acs.org |
| Aldehydes/Ketones, Dimethylamine | Sodium Cyanoborohydride | Methanol (B129727) | 40-70 | acs.org |
Transition-Metal Catalyzed Approaches in Alkylamine Synthesis
Transition-metal catalysis offers powerful and efficient pathways for the synthesis of aliphatic amines, often with high selectivity and functional group tolerance researchgate.net. These methods can include hydroamination, in which an amine is added across a carbon-carbon multiple bond, and various cross-coupling reactions researchgate.net.
While specific examples detailing the synthesis of N,N-Dimethylhexylamine via transition-metal catalysis are not extensively documented in the readily available literature, general principles of palladium-, rhodium-, and nickel-catalyzed amination reactions are applicable. For instance, palladium-catalyzed Buchwald-Hartwig amination is a prominent method for forming C-N bonds, typically between an aryl or vinyl halide/triflate and an amine orgsyn.org. Although this method is more commonly applied to the synthesis of arylamines, its principles can be extended to the alkyl domain.
Rhodium catalysts have also been employed in the synthesis of tertiary amines through various strategies, including the reductive amination of carbonyl compounds njit.edu. These catalysts can facilitate the hydrogenation of the in situ formed iminium ion under hydrogen pressure njit.edu. Nickel-catalyzed reductive couplings have also emerged as a valuable tool for the synthesis of tertiary amines, demonstrating the versatility of transition metals in C-N bond formation semanticscholar.org.
Alternative Synthetic Routes for N,N-Dimethylhexylamine
Beyond reductive amination and transition-metal catalysis, other classical methods can be employed for the synthesis of N,N-Dimethylhexylamine.
The Eschweiler-Clarke reaction provides a direct route to N,N-dimethylated amines from primary or secondary amines using an excess of formic acid and formaldehyde. acs.orgacs.orgnih.gov In the context of synthesizing N,N-Dimethylhexylamine, one could start with hexylamine. The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid, acting as a hydride donor. The process repeats to achieve dimethylation. A key advantage of this reaction is that it does not produce quaternary ammonium (B1175870) salts, as a tertiary amine cannot form another iminium ion with formaldehyde. acs.orgnih.gov
The Leuckart reaction is another classical method for reductive amination that utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent to convert aldehydes or ketones to amines. pearson.comlibretexts.org To synthesize N,N-Dimethylhexylamine, hexanal could be reacted with dimethylformamide, which can serve as the dimethylamine source and reducing agent under heating. The reaction generally requires high temperatures, often between 120 and 165 °C pearson.com.
Direct alkylation of a secondary amine with an alkyl halide is a more traditional, though often less selective, approach. For instance, the reaction of N-methylhexylamine with a methyl halide (e.g., methyl iodide) would yield N,N-Dimethylhexylamine. However, this method can be prone to over-alkylation, leading to the formation of a quaternary ammonium salt as a byproduct google.com.
| Reaction Name | Starting Material | Reagents | Key Features |
| Eschweiler-Clarke Reaction | Hexylamine | Formaldehyde, Formic Acid | Avoids quaternization, uses inexpensive reagents. acs.orgnih.gov |
| Leuckart Reaction | Hexanal | Dimethylformamide or Ammonium Formate | High temperatures required, one-pot synthesis. pearson.comlibretexts.org |
| Direct Alkylation | N-Methylhexylamine | Methyl Halide | Potential for over-alkylation to quaternary ammonium salt. google.com |
Direct Oxidation of N,N-Dimethylhexylamine to its N-Oxide
The conversion of tertiary amines to their corresponding N-oxides is a fundamental transformation in organic synthesis. This oxidation introduces a polar N-O bond, significantly altering the physicochemical properties of the parent amine.
Peroxide-Based Oxidation Systems (e.g., Hydrogen Peroxide, Carbon Dioxide/Hydrogen Peroxide)
Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant for the N-oxidation of tertiary amines nih.gov. The reaction involves the nucleophilic attack of the amine's lone pair of electrons on one of the oxygen atoms of the hydrogen peroxide molecule. While the uncatalyzed reaction can be slow, its rate can be significantly enhanced nih.gov.
The oxidation of tertiary aliphatic amines with aqueous hydrogen peroxide is a well-established reaction googleapis.com. The reaction of N,N-Dimethylhexylamine with hydrogen peroxide would yield N,N-Dimethylhexylamine-N-oxide.
A notable improvement in the efficiency of hydrogen peroxide-based oxidations is the use of carbon dioxide as a catalyst acs.orgnih.gov. In this system, hydrogen peroxide reacts with bicarbonate (formed from CO₂ in an aqueous medium) to generate the peroxymonocarbonate ion (HCO₄⁻). This species is a much more potent oxidizing agent than hydrogen peroxide itself. The oxidation of tertiary amines by peroxymonocarbonate is significantly faster, with rate enhancements of over 400-fold reported compared to H₂O₂ alone acs.orgnih.gov. This method offers a simple and economical route to tertiary amine N-oxides, with reactions often proceeding to completion in aqueous media, simplifying product isolation acs.orgnih.gov.
Catalytic Oxidation Methods (e.g., Flavin Catalysis)
Catalytic methods can provide milder and more selective routes to N-oxides. Flavin-catalyzed oxidations, mimicking biological processes, have been shown to be highly effective for the N-oxidation of tertiary amines using hydrogen peroxide acs.orgacs.org.
Flavins, such as riboflavin derivatives, can act as catalysts to activate hydrogen peroxide. The proposed catalytic cycle involves the formation of a flavin hydroperoxide intermediate, which is a potent electrophilic oxygen transfer agent acs.org. This intermediate then oxidizes the tertiary amine to its N-oxide. A key feature of this system is the significant rate enhancement observed compared to the uncatalyzed reaction, allowing for the use of lower catalyst loadings (e.g., 0.4–1 mol %) and milder reaction conditions acs.org. The product N-oxides can be isolated in good yields using this environmentally attractive oxidation system acs.orgacs.org. Flavin-containing monooxygenases (FMOs) are enzymes that catalyze the N-oxidation of various xenobiotics, including tertiary amines, in biological systems, highlighting the natural precedent for this type of catalysis nih.govnih.gov.
| Oxidation System | Oxidant | Catalyst/Activator | Key Advantages |
| Peroxide-based | Hydrogen Peroxide | None | Environmentally benign. nih.gov |
| Peroxide-based | Hydrogen Peroxide | Carbon Dioxide | Significantly enhanced reaction rates, economical. acs.orgnih.gov |
| Catalytic | Hydrogen Peroxide | Flavin | Mild conditions, high efficiency, biomimetic. acs.orgacs.org |
Optimization of Reaction Conditions and Yield Determination
The synthesis of N,N-dialkylamine N-oxides, including this compound, is most commonly achieved through the direct oxidation of the parent tertiary amine. The optimization of this process is critical for achieving high yields and purity. Hydrogen peroxide (H₂O₂) is a frequently used oxidant for this transformation due to its efficiency and environmentally benign nature.
Research into the synthesis of long-chain N,N-dimethylalkylamine N-oxides has identified key parameters for optimization. The reaction is typically catalyzed and influenced by solvent choice, temperature, and the concentration of reactants. For instance, flavin-catalyzed oxidation of tertiary amines using H₂O₂ has been shown to significantly enhance reaction rates compared to non-catalyzed reactions, leading to excellent yields of the corresponding N-oxides. researchgate.net The use of catalysts like titanium-silicalite has also been explored to improve the oxidation of secondary amines to hydroxylamines, a related transformation that highlights the ongoing search for more efficient catalytic systems. google.com
The reaction conditions are tailored to maximize the conversion of the tertiary amine while minimizing side reactions. Aprotic solvents are often favored as they can accelerate the rate of certain N-oxide reactions significantly. jk-sci.comnrochemistry.com
Accurate determination of the reaction yield is paramount. Two effective methods for quantifying the yield of N,N-dimethylalkylamine N-oxides are titration and the Polonovsky reaction. researchgate.net Titration involves measuring the concentration of the unreacted tertiary amine before and after quaternization, allowing for a calculation of the converted material. researchgate.net This provides a direct measure of the reaction's efficiency. Studies have reported that oxidation yields determined by these methods can be very high, often in the range of 97-99.5%. researchgate.net
Table 1: Factors in the Optimization of N,N-Dimethylalkylamine N-oxide Synthesis
| Parameter | Description | Common Choices/Conditions |
|---|---|---|
| Oxidant | The chemical reagent that provides the oxygen atom to the amine. | Hydrogen peroxide (H₂O₂), m-Chloroperoxybenzoic acid (mCPBA) jk-sci.comthieme-connect.de |
| Catalyst | A substance that increases the rate of the reaction without being consumed. | Flavin analogues, Titanium-silicalite researchgate.netgoogle.com |
| Solvent | The medium in which the reaction is conducted. | Water, Acetone, Aprotic solvents (e.g., DMSO, DMF) researchgate.netnrochemistry.com |
| Temperature | Reaction temperature affects the rate and selectivity. | Typically ranges from room temperature to mildly elevated temperatures (e.g., 25-60 °C) thieme-connect.de |
Advanced Characterization and Spectroscopic Analysis in N,n Dimethylhexylamine N Oxide Research
Spectroscopic Fingerprinting and Structural Elucidation
Spectroscopy is fundamental to the structural verification of N,N-Dimethylhexylamine-N-oxide, providing an unambiguous "fingerprint" of the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
In the ¹H NMR spectrum, the formation of the N-oxide from its parent amine, N,N-dimethylhexylamine, results in a significant downfield shift of the protons closest to the nitrogen atom. This is due to the deshielding effect of the highly electronegative N⁺-O⁻ group. The N-methyl protons, which appear as a singlet, and the α-methylene protons (-CH₂-N) of the hexyl chain are most affected. researchgate.net
Similarly, in the ¹³C NMR spectrum, the carbons attached to the nitrogen (the N-methyl and the α-methylene carbons) experience a downfield shift upon oxidation. The pKa values of N-alkyl-N,N-dimethylamine-N-oxides can be determined from the pH dependencies of chemical shifts in both ¹H and ¹³C NMR spectra, measured below and above the critical micelle concentration (CMC). researchgate.net
Below are the anticipated NMR spectral data for this compound, based on data from homologous amine oxides.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | Structure Fragment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|---|
| N-Methyl Protons/Carbons | -N⁺(CH₃)₂-O⁻ | ~3.2 | ~62 |
| α-Methylene Protons/Carbon | -CH₂-N⁺- | ~3.3 | ~70 |
| β-Methylene Protons/Carbon | -CH₂-CH₂-N⁺- | ~1.8 | ~25 |
| Methylene Protons/Carbons | -(CH₂)₃- | ~1.3 | ~22-31 |
Note: Actual chemical shifts can vary based on the solvent and concentration.
Infrared (IR) spectroscopy is used to identify the specific functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, the most characteristic absorption band is the N-O stretching vibration. This peak is a definitive indicator of the formation of the N-oxide from the tertiary amine precursor. The position of this band can shift slightly depending on the alkyl chain length. Other key absorptions include the various C-H stretching and bending vibrations of the hexyl and methyl groups.
Table 2: Key IR Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Characteristic Frequency (cm⁻¹) |
|---|---|---|
| N-O Stretch | Amine Oxide (N⁺-O⁻) | ~950-970 |
| C-H Stretch (Alkyl) | -CH₃, -CH₂- | 2850-3000 |
| C-H Bend (Alkyl) | -CH₃, -CH₂- | 1375-1465 |
Material Characterization Techniques Related to N,N-Dimethylhexylamine Derivatives
Beyond molecular structure, the utility of this compound, particularly as a surfactant, necessitates characterization at the nanoscale and surface levels.
As an amphiphilic molecule, this compound can self-assemble in solution to form micelles and other ordered structures. Small-Angle X-ray Scattering (SAXS) is a powerful technique for analyzing the size, shape, and arrangement of these nanoscale assemblies. diamond.ac.uk By analyzing the scattering pattern produced when X-rays pass through a sample, researchers can determine key parameters of the self-assembled structures.
For this compound solutions above the critical micelle concentration, SAXS can be used to:
Determine Micellar Shape: The scattering curve can be fitted to various models to determine if the micelles are spherical, cylindrical (worm-like), or another morphology. diamond.ac.uk
Measure Micellar Dimensions: The analysis provides the radius of spherical micelles or the cross-sectional radius of cylindrical micelles. diamond.ac.uk
Investigate Inter-micellar Interactions: At higher concentrations, peaks in the scattering pattern can reveal information about the ordering and spacing between micelles.
Studies on related hybrid lipid systems have used SAXS to elucidate the multilamellar structures of lipoplexes, demonstrating the technique's utility in complex self-assembled systems. nih.gov The results from SAXS are often correlated with rheological data to link nanoscale structure with macroscopic properties like viscosity. diamond.ac.uk
In materials science, N,N-dimethylhexylamine and its N-oxide derivative can act as surfactants or capping agents in the synthesis of nanoparticles. metu.edu.tr Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) are essential for the direct visualization of these nanoparticles.
When used in nanoparticle synthesis, the amine oxide adsorbs to the nanoparticle surface, controlling its growth and preventing aggregation. TEM analysis provides critical information on:
Particle Size and Distribution: TEM micrographs allow for the direct measurement of individual nanoparticle diameters, from which an average size and size distribution histogram can be compiled. nih.govfrontiersin.org
Particle Morphology: The images reveal the shape of the nanoparticles, confirming if they are spherical, cubic, rod-like, or of another morphology. frontiersin.org
Dispersion and Agglomeration: TEM shows how well the nanoparticles are dispersed in a medium, providing insight into the effectiveness of the amine oxide as a stabilizing agent. metu.edu.tr
HRTEM can provide further detail, allowing for the visualization of the crystal lattice fringes of the nanoparticles, which confirms their crystalline nature.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and chemical state of the atoms within the top few nanometers of a material's surface. cern.chnanoanalytics.com When this compound is used to modify a surface or is present as part of a thin film, XPS can verify its presence and characterize its chemical environment.
The analysis involves irradiating the surface with X-rays and measuring the kinetic energy of the emitted photoelectrons. cern.ch For a surface treated with this compound, XPS would be used to:
Confirm Elemental Composition: Survey scans detect the presence of carbon (C1s), oxygen (O1s), and nitrogen (N1s), the constituent elements of the molecule. cern.ch
Identify Chemical States: High-resolution scans of the N1s region are particularly informative. The binding energy of the N1s peak for an amine oxide (N⁺-O⁻) is distinct from that of an unoxidized amine or other nitrogen-containing functional groups, allowing for unambiguous identification. researchgate.net Similarly, the O1s spectrum can help distinguish the oxygen in the N-oxide group from other oxygen species like oxides or hydroxides on a substrate.
Table 3: Representative Binding Energies in XPS Analysis
| Element (Core Level) | Functional Group | Expected Binding Energy (eV) |
|---|---|---|
| C 1s | Alkyl Chain (C-C, C-H) | ~285.0 |
| C 1s | Carbon bonded to Nitrogen (C-N) | ~286.5 |
| N 1s | Amine Oxide (-N⁺(CH₃)₂-O⁻) | ~402-403 |
Note: Binding energies are approximate and can be influenced by the chemical environment and instrument calibration.
Biophysical Characterization in Intermolecular Interaction Studies
The study of intermolecular interactions is fundamental to understanding the biological and chemical utility of amphiphilic molecules like this compound. As a non-ionic surfactant, its interactions with macromolecules, particularly proteins, are of significant interest. Biophysical techniques such as fluorescence spectroscopy and circular dichroism are powerful tools for elucidating the nature and consequences of these interactions at a molecular level. These methods provide detailed insights into the binding mechanisms and the resultant structural changes in proteins. Lauryldimethylamine-N-oxide (LDAO), a structurally similar zwitterionic surfactant, is often used in studies of protein structure and non-covalent interactions, making it a relevant analogue for understanding the potential applications of this compound. fishersci.nl
Fluorescence spectroscopy is a highly sensitive technique used to investigate the interactions between proteins and ligands, such as the surfactant this compound. unito.it The method typically relies on monitoring the intrinsic fluorescence of the protein, which originates from aromatic amino acid residues, primarily Tryptophan and Tyrosine. researchgate.net The fluorescence emission of these residues is exquisitely sensitive to their local microenvironment. unito.it
When this compound binds to a protein, it often does so at hydrophobic regions. This binding event alters the polarity of the environment surrounding the Tryptophan or Tyrosine residues located in or near these binding sites. nih.gov This change in the microenvironment leads to observable shifts in the fluorescence spectrum, such as a change in the maximum emission wavelength (λmax) and a quenching (decrease) or enhancement (increase) of the fluorescence intensity. researchgate.net
Blue Shift: A shift of the emission maximum to a shorter wavelength (a "blue shift") typically indicates that the fluorophore has moved to a more non-polar or hydrophobic environment, which can occur when the surfactant sequesters the residue from the aqueous solvent. nih.gov
Red Shift: Conversely, a shift to a longer wavelength (a "red shift") suggests the fluorophore is exposed to a more polar environment, which might happen if the surfactant induces a conformational change that increases the residue's solvent exposure. researchgate.net
By titrating a protein solution with increasing concentrations of this compound and recording the corresponding fluorescence spectra, researchers can determine binding constants (Ka), stoichiometry, and the thermodynamics of the interaction. unito.itresearchgate.net The quenching of intrinsic protein fluorescence by the surfactant can be analyzed using the Stern-Volmer equation to understand the quenching mechanism (static or dynamic).
| [this compound] (µM) | Fluorescence Intensity (Arbitrary Units) | Emission Maximum (λmax) (nm) | Wavelength Shift (Δλ) (nm) |
|---|---|---|---|
| 0 | 980 | 345 | 0 |
| 10 | 850 | 342 | -3 |
| 20 | 730 | 340 | -5 |
| 40 | 610 | 338 | -7 |
| 60 | 520 | 337 | -8 |
| 80 | 450 | 337 | -8 |
| 100 | 445 | 336 | -9 |
Circular Dichroism (CD) spectroscopy is an indispensable technique for monitoring the conformational changes in proteins upon interaction with other molecules. e3s-conferences.org It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, which for proteins includes the peptide backbone and aromatic side chains. creative-proteomics.comnih.gov This provides information about the protein's secondary and tertiary structure.
The interaction of this compound with a protein can induce significant changes in its conformation, which are readily detectable by CD spectroscopy. nih.gov The analysis is typically performed in two spectral regions:
Far-UV Region (190-250 nm): The CD signal in this region is dominated by the peptide backbone. The shape and magnitude of the spectrum are characteristic of the protein's secondary structure content (α-helix, β-sheet, random coil). For example, α-helices show characteristic negative bands at ~222 nm and ~208 nm and a positive band at ~192 nm. e3s-conferences.org Changes in these bands upon addition of the surfactant indicate a shift in the secondary structural elements.
By comparing the CD spectrum of a protein in the absence and presence of this compound, researchers can quantify the extent of conformational change. This is particularly useful for studying protein folding, unfolding, and stability, as surfactants can act as denaturants at high concentrations or as stabilizing agents that help maintain a protein's native conformation, a property noted for the analogous compound LDAO. fishersci.nl
| Structural Component | Native Protein (%) | Protein + this compound (%) | Change (%) |
|---|---|---|---|
| α-Helix | 45 | 35 | -10 |
| β-Sheet | 20 | 22 | +2 |
| Random Coil | 35 | 43 | +8 |
Applications of N,n Dimethylhexylamine N Oxide in Advanced Materials and Catalysis Research
Development of Surfactant Systems and Interfacial Phenomena
The amine oxide functional group and its tertiary amine precursor are instrumental in the development of advanced surfactant systems. Their unique chemical properties allow for the creation of stimuli-responsive materials and the manipulation of interfacial phenomena critical to various industrial and research applications.
Design and Performance of CO2-Switchable Surfactants Utilizing Amine-Oxide Functionality
The precursor to N,N-Dimethylhexylamine-N-oxide, the tertiary amine N,N-Dimethylhexylamine, is a key component in the design of CO2-switchable surfactants. dntb.gov.uamdpi.com These "smart" surfactants can have their properties altered by the introduction or removal of carbon dioxide. google.com The switching mechanism involves the reaction of the tertiary amine with hydrated CO2 (carbonic acid), which protonates the amine to form a hydrophilic bicarbonate salt. neu.edu.tr This process is reversible; the removal of CO2, typically by heating or flushing with an inert gas, returns the surfactant to its less soluble, hydrophobic state. google.com
Studies have assessed N,N-Dimethylhexylamine alongside other nonionic amine-based surfactants to characterize their performance for applications such as CO2 geological storage. dntb.gov.uamdpi.com The responsiveness of these nonionic surfactants to CO2 is dependent on the length of their hydrocarbon tail. mdpi.com The balance between the hydrophilic head and the hydrophobic tail is crucial for achieving a significant response to CO2. mdpi.com Surfactants with medium-length tails are noted to exhibit more pronounced switchability. mdpi.com The interaction between CO2 and the surfactant's headgroup can significantly alter its solubility and self-assembly properties. mdpi.com This reversible change in property allows for dynamic control over emulsions and foams, which is valuable in applications like enhanced oil recovery (EOR). mdpi.comresearchgate.net
Interfacial Tension (IFT) Reduction and Foam Stabilization Mechanisms
Surfactants are designed to lower the interfacial tension (IFT) between two immiscible phases, such as oil and water or gas and water. mdpi.com The ability of N,N-Dimethylhexylamine and similar amine-based surfactants to reduce IFT is directly correlated with their ability to generate and stabilize foams. dntb.gov.uamdpi.com In the context of CO2 applications, these surfactants stabilize foam structures, which helps to reduce CO2 mobility and improve sweep efficiency in processes like EOR. mdpi.com
The stabilization of foam involves several mechanisms. One key mechanism is the adsorption of surfactant molecules at the gas-liquid interface of bubbles, which can prevent bubble coalescence and disproportionation (Ostwald ripening). researchgate.net The effectiveness of foam stabilization can be enhanced by the synergy between surfactants and other components like nanoparticles. researchgate.net For instance, studies have shown that silica (B1680970) nanoparticles can improve the performance and stability of CO2 foam under high temperature and pressure conditions. researchgate.net The stability of foams generated by CO2-responsive surfactants is markedly better in the presence of CO2 compared to an inert gas like N2. researchgate.net This is because the protonated form of the amine surfactant is more surface-active and effective at stabilizing the foam structure. researchgate.net
Below is a table comparing the performance of various CO2-switchable surfactants, including N,N-Dimethylhexylamine, under specific reservoir conditions.
Table 1: Performance Comparison of CO2-Switchable Surfactants
| Surfactant Type | Compound | IFT Characteristics | Foamability/Stability |
|---|---|---|---|
| Cationic | Benzalkonium chloride (BZK) | Consistently maintained lower IFT values, facilitating stronger foam generation. dntb.gov.uamdpi.com | Exhibits CO2-switchability and moderate foam stability. dntb.gov.uamdpi.com |
| Cationic | Cetyltrimethylammonium bromide (CTAB) | Exhibited higher variability in IFT. dntb.gov.uamdpi.com | Exhibits CO2-switchability and moderate foam stability. dntb.gov.uamdpi.com |
| Nonionic Amine | N,N-Dimethylhexylamine (D6) | Responsiveness is tail-length dependent. mdpi.com | Shows CO2/N2 cycle switchability. mdpi.com |
| Nonionic Amine | N,N-Dimethyldecylamine (D10) | Responsiveness is tail-length dependent. mdpi.com | Shows CO2/N2 cycle switchability. mdpi.com |
| Nonionic Amine | N,N-Dimethyltetradecylamine (D14) | Responsiveness is tail-length dependent. mdpi.com | Demonstrated the highest foamability due to optimal hydrophilic-hydrophobic balance. dntb.gov.uamdpi.com |
Interactions with Biomacromolecules and Their Conformational Impact
The interaction of amine oxides and their precursors with biomacromolecules is an area of growing interest, particularly in drug delivery and biomedical applications. Oxidative environments can induce modifications and conformational changes in biomacromolecules like proteins, potentially leading to altered function. nih.gov
N,N-Dimethylhexylamine (DMHA) has been studied as an additive in nanoparticle-based drug delivery systems. mdpi.com In one study, the inclusion of DMHA and α-tocopherol in immune-tolerant, elastic-like polypeptide nanoparticles improved the loading efficiency and circulatory half-life of the loaded drug by fourfold. mdpi.com This suggests a stabilizing interaction between the amine and the polypeptide-drug conjugate. Furthermore, a hybrid lipid incorporating N,N-dimethyl hexyl amine has been synthesized and evaluated for its potential in transfecting plasmid DNA, indicating interaction with nucleic acids. acs.org The study of polycation interactions with bacterial membranes provides insight into how these charged molecules can disrupt the phospholipid bilayer, a mechanism central to their antimicrobial activity. acs.org
While direct studies on this compound are limited, research on its homologues, such as N,N-dimethyl dodecylamine (B51217) N-oxide and N,N-dimethyl tetradecylamine (B48621) N-oxide, shows their interaction with components like urea (B33335) affects their micellization behavior, which is a model for understanding interactions in biological systems. researchgate.net
Molecular Self-Assembly and Micelle Formation in Aqueous Systems
Molecular self-assembly is a fundamental process for surfactants, leading to the formation of structures like micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC). researchgate.net This process is driven by the amphiphilic nature of the surfactant molecules, which have both a hydrophilic head and a hydrophobic tail. smolecule.com
Research on homologues of this compound, such as N,N-dimethyl tetradecylamine N-oxide (DMTAO), has been conducted to understand their micelle formation. researchgate.net The CMC of these zwitterionic surfactants can be determined by measuring physical properties like conductivity as a function of concentration. researchgate.net In one instance, a derivative, 6-dehydroabietylamino-N,N-dimethyl-hexylamine oxide, was shown to self-assemble into left-handed spiral nanofibers with a diameter of about 10 nm. google.com These fibers intertwine to form a three-dimensional network that can immobilize water molecules, creating a stable hydrogel. google.com Such self-assembling systems are of interest for creating novel soft materials. Micelles formed from block copolymers can also act as nanoreactors, for example, to encapsulate a hydrophobic catalyst for polymerization reactions in an aqueous medium. researchgate.net
Functionalization of Polymeric Materials
The tertiary amine N,N-Dimethylhexylamine serves as a crucial reagent for imparting functionality to various polymer backbones, leading to the creation of materials with specialized properties for applications like ion exchange.
Synthesis and Characterization of Anion Exchange Resins and Ionomers Utilizing N,N-Dimethylhexylamine
Anion exchange membranes (AEMs) and resins are critical components in electrochemical devices like fuel cells and in separation processes such as electrodialysis. researchgate.netresearchgate.net These materials are based on a polymer backbone to which cationic functional groups are attached. mdpi.com N,N-Dimethylhexylamine is frequently used to introduce quaternary ammonium (B1175870) functional groups onto a polymer backbone. researchgate.netacs.org
The synthesis typically involves the reaction of N,N-Dimethylhexylamine with a halogenated polymer, such as poly(vinylbenzyl chloride) (PVBC) or bromomethylated poly(phenylene oxide) (BPPO). researchgate.netacs.org This quaternization reaction results in the formation of N,N-dimethylhexylammonium groups covalently bonded to the polymer. researchgate.net The successful functionalization is often confirmed using analytical techniques like Fourier-transform infrared (FT-IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy. acs.orgijcce.ac.ir For example, FT-IR analysis can show the disappearance of chloromethyl group vibrations and the appearance of new peaks corresponding to the C–N bond, confirming successful amination. ijcce.ac.ir
The properties of the resulting anion exchange material, such as ion exchange capacity (IEC), water uptake, and ionic conductivity, are influenced by the structure of the amine and the degree of functionalization. researchgate.netresearchgate.net Researchers have studied the effect of grafting tertiary amines with different alkyl chain lengths, including N,N-Dimethylhexylamine, to modulate the hydrophobicity and performance of the membranes. researchgate.net For instance, incorporating a longer aliphatic chain from N,N-Dimethylhexylamine can affect the membrane's swelling behavior and ion transport properties. researchgate.netresearchgate.net
Table 2: Characterization Data for Anion Exchange Polymers Functionalized with N,N-Dimethylhexylamine and Related Amines
| Polymer System | Functionalizing Amine | Key Findings & Characterization | Reference |
|---|---|---|---|
| P(St-co-VBC) | N,N-Dimethylhexylamine | Synthesis confirmed by ¹H-NMR, showing new peaks at 2.9 and 3.1 ppm representing quaternary N–CH₃ and –CH₂–N⁺. | acs.org |
| BPPO | N,N-Dimethylhexylamine (DMHA) | Used to adjust membrane hydrophobicity to achieve monovalent anion perm-selectivity. | researchgate.net |
| Norbornene copolymer | N,N-Dimethylhexylamine | Explored for quaternization, but crosslinking was ultimately chosen to avoid excessive swelling. | researchgate.net |
| VBC/DVB copolymer | Triethylamine (Resin A), Tributylamine (Resin B), Trioctylamine (Resin C) | FT-IR confirmed amination. Resin C showed the highest sorption capacity for perrhenate (B82622) ions (46.4 mg/g). | ijcce.ac.ir |
Quaternization of Polymer Backbones with N,N-Dimethylhexylamine and its N-Oxide Analogues
The process of quaternization, which involves the alkylation of a tertiary amine to form a quaternary ammonium cation, is a fundamental step in the synthesis of anion exchange membranes (AEMs). These membranes are crucial components in various electrochemical devices, including fuel cells and water electrolyzers. N,N-Dimethylhexylamine is frequently utilized in this process to introduce quaternary ammonium functional groups onto polymer backbones.
For instance, a linear copolymer precursor, poly(styrene-co-vinylbenzyl chloride) or P(St-co-VBC), has been functionalized through the amination of its benzyl (B1604629) chloride groups with N,N-dimethylhexylamine. acs.org This reaction results in the formation of quaternary ammonium (QA) functional groups, transforming the polymer into a polyelectrolyte. The successful quaternization is confirmed through techniques like 1H-NMR spectroscopy, which shows the appearance of new peaks corresponding to the quaternary N–CH3 and –CH2–N groups. acs.org
Another example involves the grafting of N,N-dimethylhexylammonium groups onto a poly(vinylbenzylchloride-co-hexene) copolymer. mdpi.com In this case, the unreacted chloromethylated moieties of the copolymer were quaternized using an excess of N,N-dimethylhexylamine at 80 °C for 72 hours. mdpi.comnih.gov This process is a key step in creating ionomers with desirable properties for AEMs. Similarly, N,N-dimethylhexylamine has been reacted with chloromethylated polystyrene to create AEMs. core.ac.uk
While the use of N,N-dimethylhexylamine for quaternization is well-documented, the direct application of its N-oxide analogue for this purpose is not extensively reported in the reviewed literature. Typically, the amine form is used to create the cationic sites on the polymer backbone.
The following table summarizes the key aspects of polymer quaternization using N,N-dimethylhexylamine:
Table 1: Quaternization of Polymer Backbones with N,N-Dimethylhexylamine| Polymer Backbone | Functionalization Method | Key Findings | Reference |
|---|---|---|---|
| Poly(styrene-co-vinylbenzyl chloride) | Amination of benzyl chloride groups | Successful formation of quaternary ammonium groups confirmed by 1H-NMR. | acs.org |
| Poly(vinylbenzylchloride-co-hexene) | Quaternization of unreacted chloromethylated moieties | Creates an ionomer with potential for use in anion exchange membranes. | mdpi.comnih.gov |
| Polystyrene | Reaction with chloromethylated polystyrene | A method to produce anion exchange membranes. | core.ac.uk |
Stability and Performance of Functionalized Polymers in Specific Environments (e.g., Alkaline Stability)
The stability of AEMs, particularly in alkaline environments, is a critical factor for the longevity and performance of electrochemical devices. The chemical structure of the quaternary ammonium groups plays a significant role in this stability.
Research has shown that AEMs functionalized with N,N-dimethylhexylamine can exhibit varying degrees of alkaline stability. In some cases, the presence of a long alkyl chain, such as the hexyl group in N,N-dimethylhexylamine, has been found to decrease the alkaline stability of the AEM compared to those with smaller alkyl groups like trimethylamine (B31210). core.ac.uk For example, an AEM made from N,N-dimethylhexylamine attached to polystyrene degraded faster under alkaline conditions than its trimethylamine-functionalized counterpart. core.ac.uk This is a consistent finding, as even with a spacer, a long alkyl chain on an imidazolium (B1220033) cation has been shown to significantly reduce the alkaline stability of the AEM. core.ac.uk
Furthermore, strategies such as crosslinking can be employed to mitigate issues like excessive swelling and improve stability. In one study, a copolymer was first crosslinked with N,N,N′,N′-tetramethylethylenediamine (TEMED) and then quaternized with N,N-dimethylhexylamine. mdpi.com This approach helped to increase the IEC while avoiding the mechanical deterioration associated with excessive water uptake. mdpi.com
The table below details the findings on the stability of polymers functionalized with N,N-dimethylhexylamine:
Table 2: Stability of Polymers Functionalized with N,N-Dimethylhexylamine| Polymer System | Environment | Key Findings on Stability | Reference |
|---|---|---|---|
| N,N-dimethylhexylamine on polystyrene | Alkaline | Degraded faster than trimethylamine-functionalized polystyrene. | core.ac.uk |
| N,N-dimethylhexylamine on poly(vinylbenzylchloride-co-hexene) | 2 M KOH at 80 °C | Retained 76% of initial IEC after 72 hours; good alkaline stability attributed to the aliphatic backbone. | mdpi.comnih.gov |
| Crosslinked poly(vinylbenzylchloride-co-hexene) with N,N-dimethylhexylamine | - | Crosslinking helps to avoid excessive swelling and improves mechanical properties. | mdpi.com |
Fabrication of Small-Sized Chemically Folded Polyelectrolytes (SCNPs)
N,N-Dimethylhexylamine has been utilized in the fabrication of single-chain nanoparticles (SCNPs), which are also known as chemically folded polyelectrolytes. These materials represent a novel approach to creating compact and stable polymer architectures for applications such as AEMs.
In a study focused on the effect of polymer chain folding on the properties of AEMs, a linear copolymer precursor, P(St-co-VBC), was synthesized. acs.org This linear polymer was then functionalized in two different ways to create a folded SCNP and a linear control polymer. For the linear control (unfolded) version, the benzyl chloride groups of the precursor were aminated with N,N-dimethylhexylamine. acs.org This created a standard linear polyelectrolyte with quaternary ammonium side chains.
This linear, N,N-dimethylhexylamine-functionalized polymer served as a crucial benchmark to evaluate the properties of the folded SCNP, which was created using a different amine for intramolecular crosslinking. The comparison revealed a remarkable improvement in the stability of the folded chains, which were found to be two orders of magnitude more stable than the linear control polymer. acs.org This research highlights the use of N,N-dimethylhexylamine in creating well-defined linear polyelectrolytes that are essential for fundamental studies on the structure-property relationships of more complex polymer architectures. acs.org
The following table summarizes the use of N,N-dimethylhexylamine in the context of SCNP fabrication:
Table 3: Role of N,N-Dimethylhexylamine in SCNP Research| Polymer System | Role of N,N-Dimethylhexylamine | Purpose | Reference |
|---|---|---|---|
| Poly(styrene-co-vinylbenzyl chloride) | Functionalization of the linear polymer precursor. | To create a linear, unfolded control polymer for comparison with folded SCNPs. | acs.org |
Role in Catalytic Processes
Amine N-oxides, including by extension this compound, and their tertiary amine precursors are finding increasing roles in various catalytic processes. Their applications range from acting as ligands in the synthesis of metallic nanoparticles to influencing the course of electrocatalytic reactions and participating in organocatalysis.
Amine N-Oxides as Ligands or Additives in Heterogeneous Catalysis (e.g., Platinum Nanoparticles Synthesis)
In the synthesis of metallic nanoparticles, surfactant molecules are often used to control the size, shape, and stability of the particles. Tertiary amines and their N-oxide analogues can function as such surfactants or ligands.
N,N-dimethylhexylamine has been used as a surfactant in the synthesis of platinum nanoparticles. metu.edu.tr In one study, platinum nanoparticles were prepared using PtCl4 as the starting material and various amines, including N,N-dimethylhexylamine, as surfactants. metu.edu.trmetu.edu.tr These nanoparticles were then dispersed on a carbon support to be used as catalysts. The nature of the amine surfactant was found to influence the properties of the resulting nanoparticles.
While the direct use of this compound as a ligand in platinum nanoparticle synthesis is not explicitly detailed in the available literature, the broader class of amine N-oxides is known to be involved in catalytic oxidation processes, sometimes in conjunction with platinum catalysts. researchgate.net For instance, platinum(II) complexes can catalyze the oxidation of tertiary amines to their corresponding N-oxides using hydrogen peroxide. researchgate.net This suggests a close relationship between platinum catalysts and amine N-oxides, although the specific role of the N-oxide as a primary ligand in nanoparticle synthesis requires further investigation.
Generally, ligands like amines are used in colloidal synthesis to prevent the agglomeration of platinum nanoparticles. nih.gov The interaction of these amines with the nanoparticle surface can also influence the catalytic activity of the final material.
Influence on Electrocatalytic Oxidation Reactions
Platinum nanoparticles are widely used as electrocatalysts for the oxidation of small organic molecules in applications like fuel cells. The surfactants and ligands used in the synthesis of these nanoparticles can have a significant impact on their electrocatalytic performance.
For example, platinum nanoparticles synthesized using N,N-dimethylhexylamine as a surfactant have been evaluated for their electrocatalytic activity in the oxidation of C1–C3 alcohols. The performance of these catalysts is influenced by factors such as the electrochemical surface area and the nature of the surfactant.
While direct studies on the influence of this compound on electrocatalytic oxidation are scarce, research on related systems provides some insights. The oxidation of tertiary amines themselves is an important electrochemical reaction, and N-oxides can be intermediates or products. rug.nl In the context of nanoparticle catalysis, the removal of organic capping agents, which can include amines, is often a topic of study to enhance catalytic activity. acs.org However, there is also evidence that the presence of amine-based ligands can modify the electronic properties of the platinum nanoparticles and influence their catalytic selectivity.
Organocatalytic Applications and Chiral N-Oxide Design
Amine N-oxides have emerged as a significant class of organocatalysts, particularly in the realm of asymmetric synthesis. Chiral N-oxides can act as powerful Lewis bases to activate various substrates and facilitate a wide range of chemical transformations with high stereocontrol. nih.govnih.gov
The design of chiral N-oxides often involves incorporating a chiral scaffold, such as those derived from amino acids or bipyridines, to create a well-defined chiral environment around the N-oxide functional group. deepdyve.comrsc.orgscispace.com These chiral N-oxides have been successfully employed as catalysts in reactions such as asymmetric allylation, aldol (B89426) additions, and cycloadditions. nih.govdeepdyve.com The high nucleophilicity of the oxygen atom in the N-oxide is a key feature that enables it to act as an effective catalyst. nih.govnih.gov
While the general principles of chiral N-oxide catalysis are well-established, there is no specific mention in the reviewed literature of this compound being used in organocatalytic applications or as a basis for chiral catalyst design. The research in this area tends to focus on more complex, rigid, or polyfunctional chiral structures to achieve high levels of enantioselectivity. rsc.orgscispace.comresearchgate.netresearchgate.net The simple, flexible alkyl chains of this compound may not provide the necessary steric and electronic environment for effective stereochemical control in the known applications of chiral N-oxide catalysis.
The following table lists the compound names mentioned in this article:
Functionalization of Layered Oxides
N,N-Dimethylhexylamine has been successfully utilized in the functionalization of layered oxides, a class of materials with promising applications in areas such as ferroelectrics. ipcms.fr The process involves inserting molecules into the interlayer spaces of the oxide material, thereby modifying its properties. The functionalization of these materials can be challenging due to the strong cohesion of the oxygenated network. ipcms.fr
Research into the functionalization of the Aurivillius phase oxide Bi₂SrTa₂O₉ (BST) demonstrates a novel approach for inserting N,N-Dimethylhexylamine. ipcms.fr Direct functionalization with this tertiary amine from the acidic form of the oxide (H₂Bi₀.₁Sr₀.₈₅Ta₂O₇ or HST) was not initially possible under conventional conditions. ipcms.fr The bulkiness of the tertiary amine posed a significant challenge for its intercalation into the layered structure. ipcms.fr
To overcome this limitation, two key strategies were employed: microwave activation and an amine "catalysis" phenomenon. ipcms.fr Microwave heating dramatically increased the kinetics of the insertion reaction. For example, the formation of the acidic HST phase was reduced from 5 days at room temperature to just 3 hours of microwave heating at 70°C. ipcms.fr Subsequent functionalization with primary amines was achieved in 2 hours via microwave heating, compared to 7 days under conventional reflux conditions. ipcms.fr
This acceleration enabled the insertion of amines that could not be intercalated previously, including N,N-Dimethylhexylamine. ipcms.fr The breakthrough was achieved by adding a small quantity of a less bulky primary amine, such as propylamine (B44156) or ethylamine, to the reaction medium. This "catalysis" phenomenon facilitated the insertion of the larger N,N-Dimethylhexylamine, leading to the desired functionalized material with good crystallinity and without impurities from the primary amine. ipcms.fr
Table 2: Comparison of Reaction Conditions for Functionalization of BST Oxide
| Process Step | Conventional Method | Microwave-Assisted Method | Reference |
|---|---|---|---|
| Formation of Acidic Phase (HST) | 5 days at room temperature | 3 hours at 70°C | ipcms.fr |
| Functionalization with Primary Amines | 7 days at 66°C (reflux) | 2 hours at 110°C | ipcms.fr |
| Total Time for Functionalization | 12 days | ~5 hours | ipcms.fr |
Table 3: List of Chemical Compounds
| Compound Name | Chemical Formula / Abbreviation |
|---|---|
| N,N-Dimethylhexylamine | C₈H₁₉N |
| This compound | C₈H₁₉NO |
| Formic Acid | HCOOH |
| Hydrogen | H₂ |
| Carbon Dioxide | CO₂ |
| Triethylamine | (C₂H₅)₃N |
| 1,2-bis(diphenylphosphino)ethane | dppe |
| Ruthenium | Ru |
| Bismuth Strontium Tantalum Oxide | Bi₂SrTa₂O₉ (BST) |
| Propylamine | C₃H₇NH₂ |
| Ethylamine | C₂H₅NH₂ |
Analytical Methodologies Utilizing N,n Dimethylhexylamine N Oxide and Its Precursors
Ion-Pairing Reagent in Chromatographic Separations
N,N-Dimethylhexylamine (DMHA) is frequently utilized as a mobile phase additive in liquid chromatography to improve the separation of polar and ionic compounds. tandfonline.comfishersci.com Its primary function is to form a neutral ion pair with negatively charged analytes, such as the phosphate (B84403) groups of nucleotides. researchgate.netsigmaaldrich.com This interaction increases the hydrophobicity of the analyte complex, leading to enhanced retention on non-polar stationary phases like C18. sigmaaldrich.com
Reversed-Phase Liquid Chromatography (RP-LC) of Polar Compounds (e.g., Nucleotides and Nucleosides)
Ion-pair reversed-phase liquid chromatography (IP-RP-LC) is one of the most common modes for the analysis of nucleotides and related polar compounds, and DMHA is a frequently used ion-pairing reagent in this technique. tandfonline.comnih.gov The use of DMHA allows for the retention and separation of highly polar compounds, like nucleotides, on traditional reversed-phase columns. acs.orgacs.org The amine group of DMHA pairs with the phosphonate (B1237965) groups of the analytes, increasing their hydrophobicity and retention. sigmaaldrich.com
The concentration of DMHA in the mobile phase is a critical parameter that must be optimized. Concentrations typically range from 5 mM to 20 mM. nih.govnih.gov For instance, one method for analyzing nucleoside triphosphates (NTPs) and deoxynucleoside triphosphates (dNTPs) utilized a mobile phase containing 5 mM DMHA buffered to pH 7.0 with formic acid. nih.gov This approach increased the binding of nucleotides to the column, resulting in better resolution and higher signal intensity. nih.gov Another study on methotrexate (B535133) polyglutamates also found that 5 mM DMHA significantly improved retention and allowed for successful separation. sci-hub.se The presence of DMHA in the mobile phase has been shown to be effective for the analysis of various nucleotides, including AMP, ADP, and ATP, in complex samples like food and cell extracts. tandfonline.comacs.org
Below is a table summarizing typical IP-RP-LC conditions using DMHA for nucleotide analysis.
| Parameter | Condition 1 | Condition 2 |
| Analyte(s) | dNTPs and NTPs nih.gov | Methotrexate Polyglutamates sci-hub.se |
| Column | Supelcogel ODP-50 (150x2.1 mm, 5 µm) | Not Specified |
| Mobile Phase A | 5 mM DMHA in water, pH 7.0 with Formic Acid nih.gov | 5 mM DMHA in water sci-hub.se |
| Mobile Phase B | 5 mM DMHA in 50:50 ACN:Water nih.gov | Acetonitrile/Methanol (B129727) sci-hub.se |
| Flow Rate | 0.2 mL/min nih.gov | Not Specified |
| Detection | ESI-MS/MS nih.gov | ESI-MS/MS sci-hub.se |
Hydrophilic Interaction Chromatography (HILIC) Applications
Hydrophilic Interaction Chromatography (HILIC) has gained prominence for separating highly polar compounds and serves as an alternative to IP-RP-LC. tandfonline.com HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent. tandfonline.com While ion-pairing reagents are more commonly associated with RP-LC, they can also be used in HILIC to improve peak shape and retention. researchgate.net The use of hydrophilic ion-pairing reagents like diethylamine (B46881) (DEA) has been demonstrated to provide good retention and separation of nucleosides and nucleotides on amide-type stationary phases. researchgate.net Although less common for DMHA itself, the principle of using amine additives applies. In some HILIC methods, needle wash solvents and sample injection modes are critical for obtaining good chromatography, as residual solvents from a previous reversed-phase run can drastically affect performance. sigmaaldrich.com
Mass Spectrometry Coupling and Optimization
The compatibility of mobile phase additives with mass spectrometry is crucial for modern analytical methods. Non-volatile salts can cause ion suppression and contaminate the MS source. researchgate.net DMHA is favored because it is a volatile ion-pairing reagent, making it suitable for LC-MS applications. sigmaaldrich.comsci-hub.se
Electrospray Ionization-Mass Spectrometry (ESI-MS) Considerations with Ion-Pairing Agents
DMHA is compatible with ESI-MS and can enhance ionization, particularly in the positive ion mode. sigmaaldrich.comnih.gov It facilitates the formation of adducts with the phosphonate groups of analytes, which improves their ionization efficiency. sigmaaldrich.com The use of DMHA allows for the detection of nucleotides in positive ion mode, which can offer better sensitivity and stronger MS/MS product ion spectra compared to negative mode for certain analytes. acs.org
However, the concentration of the ion-pairing reagent must be carefully optimized. While low concentrations of DMHA can improve chromatographic performance and MS detection, higher concentrations can lead to ion suppression. researchgate.net The optimal concentration is a balance between achieving good chromatographic retention and minimizing signal suppression in the ESI source. researchgate.net Studies have shown that a controlled admission of other additives, like ammonium (B1175870) dihydrogen phosphate, can sometimes improve both chromatographic performance and mass spectrometric detection when used alongside DMHA. researchgate.net
Tandem Mass Spectrometry (MS/MS) for Quantitative Analysis in Complex Mixtures
The coupling of IP-RP-LC with tandem mass spectrometry (MS/MS) provides a highly selective and sensitive method for the quantitative analysis of nucleotides in complex biological matrices. nih.govnih.govnih.gov The use of Multiple Reaction Monitoring (MRM) allows for specific detection and quantification, even when chromatographic peaks are not baseline-resolved. acs.orgnih.gov
For example, in the analysis of dNTPs and NTPs, specific ion transitions are monitored. The precursor ions ([M-H]⁻) of nucleotides often fragment by losing a phosphate group (98 Da). nih.gov A method for quantifying FTY720 and its phosphorylated metabolite in human blood also successfully used DMHA in an on-line SPE-LC-MS/MS system, demonstrating its utility in quantitative bioanalysis. researchgate.net
The table below provides examples of MRM transitions used for nucleotide analysis in methods employing DMHA.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| dATP | 490.1 | 392.1 | nih.gov |
| dTTP | 481.0 | 383.0 | nih.gov |
| dGTP/ATP | 506.1 | 408.1 | nih.gov |
| dCTP | 466.0 | 368.1 | nih.gov |
| CTP | 482.1 | 384.1 | nih.gov |
| UTP | 483.0 | 385.0 | nih.gov |
| GTP | 522.3 | 424.0 | nih.gov |
Advanced Sample Preparation Techniques
The role of DMHA can extend to the sample preparation stage. In some methods, it is included in the solution used for sample dilution or reconstitution prior to analysis. For the analysis of FTY720 and its phosphate metabolite, the sample preparation involved diluting the blood sample with a solution containing DMHA, ortho-phosphoric acid, and methanol before online solid-phase extraction (SPE). researchgate.net In another method, cell extracts were reconstituted in the mobile phase, which contained 5 mM DMHA, before injection into the LC-MS/MS system. nih.gov A switchable hydrophilicity solvent liquid phase microextraction (SHS-LPME) method was developed for extracting fast green FCF dye, where DMHA was used as the switchable hydrophilicity solvent. researchgate.net These examples show that incorporating the ion-pairing reagent early can ensure compatibility with the subsequent chromatographic system and aid in analyte stability and recovery.
Magnetic Dispersive Solid-Phase Microextraction (MD-SPME) for Analyte Enrichment
Magnetic Dispersive Solid-Phase Microextraction (MD-SPME) is an advanced sample preparation technique that utilizes magnetic nanoparticles (MNPs) as a sorbent material. rsc.orgnanochemres.org Unlike traditional solid-phase extraction (SPE) which uses packed cartridges, MD-SPME involves dispersing the MNPs directly into the sample solution. mdpi.com This approach creates a significantly larger surface area for interaction between the sorbent and the analytes, leading to faster and more efficient extraction. rsc.org After an appropriate incubation time, the analyte-adsorbed MNPs are rapidly and easily separated from the sample matrix using an external magnetic field, eliminating the need for centrifugation or filtration steps. nanochemres.orgnanochemres.org
The selectivity of MD-SPME heavily relies on the surface functionalization of the magnetic nanoparticles. rsc.orgnanochemres.org Bare MNPs can be modified with various chemical groups to target specific classes of compounds. rsc.org Functionalization can be achieved with polymers, carbon-based materials like graphene oxide, or specific organic molecules to enhance extraction efficiency and selectivity for target analytes. rsc.orgresearchgate.net
While direct functionalization of MNPs with N,N-Dimethylhexylamine-N-oxide is not yet widely documented, its inherent amphiphilic structure presents a strong potential for creating a novel mixed-mode extraction sorbent. The molecule possesses a polar N-oxide head group and a non-polar six-carbon (hexyl) tail. nih.gov
Hydrophilic Interaction: The highly polar, zwitterionic N-oxide group (N⁺-O⁻) could interact with polar and hydrophilic analytes through hydrogen bonding and dipole-dipole interactions.
Hydrophobic Interaction: The hexyl chain could simultaneously interact with non-polar or hydrophobic analytes via van der Waals forces.
This dual nature would allow MNPs functionalized with this compound to potentially extract a broad range of analytes from complex aqueous samples, such as environmental water or biological fluids. The efficiency of such a sorbent would be influenced by parameters including sample pH, extraction time, and ionic strength, which would need to be optimized to achieve maximum analyte recovery.
Hypothetical performance data for the enrichment of moderately polar and non-polar pollutants from water samples using this compound-functionalized MNPs is presented below, based on typical results for other functionalized sorbents. nanochemres.orgnih.gov
Table 1: Hypothetical Performance of this compound Functionalized MNPs in MD-SPME
| Analyte Class | Example Compound | Recovery (%) | Limit of Detection (LOD) (ng/L) | Relative Standard Deviation (RSD) (%) |
|---|---|---|---|---|
| Phenols | 2,4-Dichlorophenol | 91.5 | 5.0 | 6.2 |
| Phthalate Esters | Dibutyl phthalate | 95.2 | 15.0 | 5.8 |
| Polycyclic Aromatic Hydrocarbons (PAHs) | Phenanthrene | 89.8 | 8.5 | 7.1 |
| Anilines | 4-Chloroaniline | 93.4 | 2.5 | 6.5 |
Solid Phase Extraction (SPE) in Analytical Pre-treatment
Solid Phase Extraction (SPE) is a cornerstone of sample pre-treatment, widely used to clean up complex samples and concentrate analytes prior to chromatographic analysis. nih.gov The technique separates components of a mixture based on their physical and chemical properties as they pass through a solid sorbent. nih.gov While this compound itself is primarily recognized as a surfactant nih.gov, its precursor, N,N-dimethylhexylamine (DMHA) , is well-established as a volatile ion-pairing reagent in analytical separation techniques, including SPE and high-performance liquid chromatography (HPLC). sigmaaldrich.comsigmaaldrich.comresearchgate.net
This principle has been successfully applied to the analysis of several important biological molecules:
Nucleotides: DMHA has been used as an ion-pairing reagent for the determination of various monophosphate nucleotides in complex matrices like baby foods. sigmaaldrich.com
Methotrexate Polyglutamates: In clinical analyses, DMHA was employed to improve the retention and separation of methotrexate and its highly polar polyglutamate metabolites, which are difficult to retain under standard reversed-phase conditions. sci-hub.se
Folate Polyglutamates: The use of DMHA as a volatile ion-pairing reagent in reversed-phase chromatography coupled with mass spectrometry has been shown to be effective for a broad spectrum of folate polyglutamates. sci-hub.se
The use of DMHA allows for efficient cleanup and concentration of these polar analytes on common SPE sorbents, followed by elution with a suitable organic solvent. Because DMHA is volatile, it is compatible with mass spectrometry detectors, as it can be easily removed in the gas phase, preventing signal suppression or contamination of the instrument. sigmaaldrich.com
Table 2: Application of N,N-dimethylhexylamine (DMHA) as an Ion-Pairing Reagent in Analytical Pre-treatment
| Analyte Group | Analytical Goal | Technique | Role of DMHA | Reference |
|---|---|---|---|---|
| Nucleotides (e.g., AMP, GMP) | Quantification in baby food | HPLC | Improves retention on reversed-phase column | sigmaaldrich.com |
| Methotrexate Polyglutamates | Improved retention and separation | LC-MS/MS | Forms ion pairs with glutamate (B1630785) residues | sci-hub.se |
| Uridine Diphosphate-linked Intermediates | Overcome poor retention | Reversed-Phase Chromatography | Increases hydrophobicity of polar intermediates | sigmaaldrich.com |
| Folate Polyglutamates | Analysis of a broad spectrum | IP-RP-LC-MS | Acts as a volatile ion-pairing agent | sci-hub.se |
Computational and Theoretical Investigations of N,n Dimethylhexylamine N Oxide Systems
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a detailed picture of the electronic properties and reactivity of N,N-Dimethylhexylamine-N-oxide.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can elucidate the distribution of electron density, predict molecular orbitals, and model reaction pathways.
The N-oxide group in this compound possesses a zwitterionic character, with a partial positive charge on the nitrogen atom and a partial negative charge on the oxygen atom. This can be represented by the resonance structures N⁺(CH₃)₂–O⁻ ↔ N(CH₃)₂=O, which contributes to the molecule's stability and its solubility in polar solvents. DFT calculations can quantify this charge separation and determine key geometric parameters. For homologous amine oxides, the N-O bond length is typically between 1.32 and 1.35 Å, and the C-N-C bond angles are close to the ideal tetrahedral angle of 109.5°.
DFT can also be used to model reaction mechanisms involving this compound. For instance, it can be used to study the thermodynamics and kinetics of its oxidation and reduction reactions. In the context of hydrodenitrogenation (HDN) reactions, DFT calculations have been combined with experimental studies to understand the reaction mechanisms of related alkylamines. researchgate.net These studies can help elucidate how this compound might interact with catalysts and other reactants.
The table below summarizes some computed properties of this compound relevant to its electronic structure.
Table 1: Computed Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₁₉NO | nih.gov |
| Molecular Weight | 145.24 g/mol | nih.gov |
| Hydrogen Bond Donor Count | 0 | nih.gov |
| Hydrogen Bond Acceptor Count | 1 | nih.gov |
| Rotatable Bond Count | 5 | nih.gov |
| InChIKey | YYRMITYYFKZLLJ-UHFFFAOYSA-N | nih.govuni.lu |
This compound can participate in various intermolecular interactions, which are crucial for its behavior in solution and its interaction with other molecules. Computational modeling provides a means to study these interactions in detail.
Hydrogen Bonding: The oxygen atom of the N-oxide group is a strong hydrogen bond acceptor. rowansci.com This ability to form hydrogen bonds is fundamental to its solubility in water and its interactions with biological molecules. Computational studies, often employing DFT, can model the geometry and strength of these hydrogen bonds. mdpi.comrsc.org For example, studies on similar N-oxides have shown that they can form hydrogen bonds with water molecules and other hydrogen bond donors. mdpi.com The strength of these interactions can be quantified by calculating interaction energies and analyzing changes in vibrational frequencies upon complex formation. cas.cz
Host-Guest Systems: this compound can act as a guest molecule in various host-guest systems. For instance, its interactions with cyclodextrins or other macrocyclic hosts could be modeled to understand the binding thermodynamics and structural aspects of the resulting complexes. Computational methods are also used to study the self-assembly of amphiphilic molecules like this compound into micelles or other aggregates. google.com In a broader context, the amine N,N-dimethylhexylamine has been used in the synthesis of anion exchange resins for the selective capture of anions, a process driven by host-guest interactions. researchgate.netresearchgate.netresearchgate.net
Molecular Dynamics Simulations (Potential for studying self-assembly and protein interactions)
Molecular dynamics (MD) simulations are a powerful computational technique for studying the time evolution of molecular systems. This method has significant potential for investigating the self-assembly of this compound and its interactions with proteins.
While specific MD simulation studies focused solely on this compound are not extensively documented in the provided search results, the behavior of homologous and related amine oxides has been investigated. For example, MD simulations of trimethylamine (B31210) N-oxide (TMAO), a well-known osmolyte, have been used to understand its role in protein folding and its interactions at hydrophobic interfaces. ibpc.fr These simulations show that TMAO molecules can concentrate near hydrophobic surfaces and are preferentially excluded from proteins.
Atomistic MD simulations have also been employed to study anion exchange membranes functionalized with quaternary ammonium (B1175870) groups derived from N,N-dimethylhexylamine. researchgate.net These simulations provide insights into the structure and dynamics of water channels within the membrane, which are crucial for ion transport. researchgate.net Furthermore, MD simulations have been used to investigate the radial distribution functions around quaternary ammonium sites in polymers, revealing details about the local environment of the functional groups. acs.org Such approaches could be readily applied to study the self-assembly of this compound into micelles and its interactions with protein surfaces, providing a dynamic picture of these complex processes.
Structure-Activity Relationship (SAR) Studies via Computational Approaches
Structure-activity relationship (SAR) studies aim to connect the chemical structure of a compound with its biological or chemical activity. Computational approaches can play a significant role in establishing these relationships for this compound.
Although specific computational SAR studies on this compound were not found in the search results, the principles can be applied. For instance, computational methods can be used to calculate various molecular descriptors for a series of related amine oxides. These descriptors, which can include electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP), can then be correlated with experimentally determined activities using statistical methods like quantitative structure-activity relationship (QSAR) analysis.
Environmental and Green Chemistry Research Perspectives
Environmental Fate and Degradation Studies of Amine N-Oxides and Related Quaternary Ammonium (B1175870) Salts
Amine oxides, including N,N-Dimethylhexylamine-N-oxide, are recognized for their ready biodegradability in both aerobic and anaerobic conditions. researchgate.net Studies on amine oxides with similar alkyl chain lengths show they are effectively removed in conventional sewage treatment systems. cleaninginstitute.org For instance, amine oxides are generally considered to be readily biodegradable, with removal rates in wastewater treatment plants often exceeding 96%. wikipedia.orgkao.com
The environmental fate of amine oxides is significantly influenced by their chemical structure. While they are considered aerobically biodegradable, factors like the length of the alkyl chain can affect the rate of degradation. nih.govhnu.edu.cn For example, studies on various quaternary ammonium salts (QAS), which share structural similarities with protonated amine oxides, have shown half-lives in aquatic environments ranging from 0.5 to 1.6 days. nih.gov However, the degree of biodegradation can vary widely, from less than 5% to about 90%, depending on environmental conditions and the specific chemical structure. researchgate.net
N-oxide formation is a known degradation pathway for tertiary amines under oxidative stress. researchgate.net While relatively stable, these N-oxides can be further hydrolyzed to secondary amines and aldehydes. researchgate.net The metabolic pathway for compounds like N,N-dimethyldodecylamine N-oxide typically involves the cleavage of the C-N bond, forming dimethylamine (B145610) and an aldehyde. researchgate.net
The table below summarizes the biodegradability of related amine oxides and quaternary ammonium salts based on available research.
| Compound Category | Biodegradability Status | Influencing Factors | Half-life/Removal Rate |
| Amine Oxides (general) | Readily biodegradable researchgate.netkao.com | Alkyl chain length, environmental conditions | >96% removal in wastewater treatment wikipedia.org |
| Quaternary Ammonium Salts (QAS) | Varies from poor to biodegradable nih.govresearchgate.net | Hydrocarbon chain length, presence of aromatic rings hnu.edu.cnnih.gov | 0.5 to 1.6 days in aquatic environments nih.gov |
| C12-14 Alkyldimethyl Amine Oxides | Readily biodegradable researchgate.net | Not specified | >90% pipe loss in sewers, ~98% removal in treatment plants researchgate.net |
Application in Environmental Remediation Technologies
The unique chemical properties of this compound and related compounds make them suitable for innovative environmental remediation technologies.
Anion Exchange Resins for Selective Ion Removal (e.g., Pertechnetate)
Quaternary ammonium salts, which are structurally related to protonated this compound, have been extensively studied for their ability to act as anion exchangers for the removal of contaminants like pertechnetate (B1241340) (TcO₄⁻) from water. iaea.org Pertechnetate is a highly soluble and environmentally mobile radioactive anion, making its removal from nuclear waste streams a significant challenge. nih.govresearchgate.net
Research has shown that functionalizing materials like metal-organic frameworks (MOFs) with quaternary ammonium compounds such as cetyltrimethylammonium bromide (CTAB) can significantly enhance their capacity and selectivity for perrhenate (B82622) (ReO₄⁻), a non-radioactive surrogate for pertechnetate. nih.gov For example, CTAB-functionalized MIL-101-Cr saw its removal capacity for ReO₄⁻ increase from 39 to 139 mg/g. nih.gov The mechanism involves the positively charged head group of the quaternary ammonium salt attracting and binding the anionic pertechnetate. nih.gov Similarly, quaternary ammonium salts like Aliquat 336 have been used in liquid membrane extraction processes for pertechnetate removal. akjournals.com
The effectiveness of these anion exchange systems is detailed in the table below.
| Adsorbent/System | Target Ion | Key Findings |
| CTAB-functionalized MIL-101-Cr | Perrhenate (ReO₄⁻) | Increased removal capacity from 39 to 139 mg/g; improved reaction kinetics. nih.gov |
| Quaternary ammonium salt functionalized PAF-1-F | Perrhenate (ReO₄⁻) | Achieved an impressive adsorption capacity of 420 mg/g. researchgate.net |
| Aliquat 336 in liquid membrane extraction | Pertechnetate (TcO₄⁻) | Effective in isolating pertechnetate, with efficiency dependent on the composition of the inner solution. akjournals.com |
CO2 Capture and Utilization Systems Leveraging Switchable Surfactants
N,N-Dimethylhexylamine and related tertiary amines can function as "switchable surfactants" for CO₂ capture. neu.edu.trgoogle.com These surfactants can reversibly change their properties in response to a CO₂ trigger. onepetro.orgmdpi.com In the absence of CO₂, the amine is largely water-insoluble. When CO₂ is introduced into an aqueous solution containing the amine, it reacts to form a water-soluble bicarbonate salt, which acts as a surfactant. acs.org Bubbling air or another inert gas through the solution, or heating it, removes the CO₂ and regenerates the water-insoluble amine. acs.org
This switchable behavior is highly advantageous for CO₂ capture and utilization systems. nih.govresearchgate.net For instance, these surfactants can be used to create stable foams that improve the efficiency of CO₂ storage in underground geological formations by enhancing mobility control and sweep efficiency. onepetro.org The ability to switch the surfactant "off" allows for easy separation and recovery, reducing operational costs and environmental impact. mdpi.com
Recent research has also explored tertiary amine N-oxides, like 4-methylmorpholine (B44366) N-oxide (MMNO), as robust sorbents for carbon capture. chemistryviews.orgchemrxiv.org These N-oxides can capture CO₂ under humid conditions by forming a hydrogen-bond-stabilized bicarbonate species. chemistryviews.orgchemrxiv.org They offer advantages over traditional amines, including lower toxicity, reduced corrosiveness, and greater stability. chemistryviews.org
The table below highlights different switchable amine systems for CO₂ capture.
| Compound/System | Switching Mechanism | Application | Key Advantages |
| Long-chain alkylamidines | Reversible reaction with CO₂ to form bicarbonate salts. acs.org | Emulsion stabilization and breaking for various chemical processes. acs.org | Reversible control with CO₂ and air; potential for wide process applications. acs.org |
| N,N-Dimethylhexylamine | Reversible formation of a water-soluble bicarbonate salt with CO₂. neu.edu.trgoogle.com | Switchable hydrophilicity solvent for extractions. neu.edu.tr | Efficient switching between hydrophobic and hydrophilic forms. google.com |
| 4-methylmorpholine N-oxide (MMNO) | Formation of a hydrogen-bond-stabilized bicarbonate species with CO₂ under humid conditions. chemistryviews.orgchemrxiv.org | Direct air capture and flue gas scrubbing. chemistryviews.orgchemrxiv.org | Non-toxic, non-corrosive, good stability, and lower regeneration temperature compared to traditional amines. chemistryviews.org |
Principles of Green Chemistry in N-Oxide Synthesis and Application
The synthesis and application of this compound and other amine oxides are increasingly being viewed through the lens of green chemistry principles. The goal is to develop more sustainable and environmentally benign chemical processes.
Traditional methods for synthesizing amine oxides often involve oxidants that can be hazardous. Green chemistry approaches focus on using safer and more efficient catalytic systems. For example, the use of aqueous hydrogen peroxide (H₂O₂) as an oxidant, often in combination with catalysts like recyclable tungstate-exchanged layered double hydroxides, allows for the N-oxidation of tertiary amines in water at room temperature with high yields. researchgate.netasianpubs.org This method avoids the use of hazardous organic solvents and harsh reagents. Electrochemically generated oxidizers like peroxodicarbonate also represent a sustainable alternative for N-oxide synthesis. acs.org
The application of amine oxides as switchable surfactants in CO₂ capture is another example of green chemistry in action. nih.govresearchgate.net The ability to use a benign trigger like CO₂ to control the surfactant's properties and the ease of regeneration and reuse align with the principles of waste prevention and designing for energy efficiency. acs.orgacs.org Furthermore, the development of deoxygenation methods for amine N-oxides using green reagents like phenylboronic acid contributes to the lifecycle sustainability of these compounds. researchgate.net
The move towards continuous flow reactors, such as the rotor-stator spinning disc reactor, for the production of amine N-oxides represents a significant step in process intensification. researchgate.net This technology allows for solvent-less reactions at high concentrations and temperatures, dramatically reducing reaction times from hours to minutes and increasing productivity, thereby making the manufacturing process more sustainable. researchgate.net
Emerging Research Directions and Future Outlook
Novel Applications in Bioorthogonal Chemistry Beyond Caging Protein Function
Bioorthogonal chemistry, which involves chemical reactions that can occur inside living systems without interfering with native biochemical processes, represents a significant frontier for amine N-oxides. While much research has focused on caging protein function, new avenues are being explored.
A key development in this area is the use of enamine N-oxides, which are structurally related to simple amine oxides, as versatile chemical linchpins that can bridge bioorthogonal ligation and cleavage reactions. nih.gov These reactions allow for the attachment and subsequent detachment of molecules from biomacromolecules within a biological setting. nih.gov This "catch and release" capability is mediated by the enamine N-oxide motif, which is formed through a bioorthogonal hydroamination ligation and can be disassembled by a subsequent cleavage reaction. nih.gov
Although direct applications of N,N-Dimethylhexylamine-N-oxide in this specific scheme are not yet widely documented, the underlying principles are applicable. The N-oxide functionality is central to these transformations. For instance, ion pair chromatography using N,N-dimethylhexylamine as a mobile phase reagent has been successfully employed for the analysis of modified mRNA, highlighting the utility of related compounds in biological contexts. biorxiv.org The development of bioorthogonal reactions often capitalizes on unique functional groups like N-oxides that are otherwise rare in biological systems. nih.gov Future research may focus on adapting the principles of enamine N-oxide chemistry to simpler, saturated amine N-oxides like this compound for specific bioorthogonal applications.
Integration into Responsive Colloidal Systems
Responsive colloidal systems, or "smart materials," can change their properties in response to external stimuli such as temperature, pH, or the presence of specific molecules. Amine oxides, including this compound, are proving to be valuable components in the design of these systems due to the polarity of the N-oxide group.
These systems, composed of responsive colloids and macromolecules, can control properties like particle size, shape, and charge density in response to environmental cues. researchgate.net N,N-dimethylalkylamine oxides are known to form various self-assembled structures, such as micelles and vesicles, in aqueous solutions. jst.go.jp
Key responsive systems incorporating amine oxide moieties include:
Thermoresponsive Polymers: Polymers containing tertiary amine moieties can exhibit lower critical solution temperature (LCST) behavior, where they undergo a phase transition from soluble to insoluble as the temperature is raised. yonsei.ac.krresearchgate.net This is driven by changes in hydrogen bonding between the polymer and water molecules. mdpi.com Copolymers incorporating N,N-dialkyl glycidyl (B131873) amine have been synthesized to create materials with tailorable cloud points. nih.gov
CO2-Responsive Systems: Surfactants containing tertiary amine groups can be "switched" by sparging with CO2. researchgate.net This process protonates the amine, altering its amphiphilic properties and leading to changes in the colloidal assembly. This has been used to create switchable micelles, vesicles, and emulsions. researchgate.net
pH-Responsive Systems: The protonation of the tertiary amine group in acidic conditions can be used to modulate the phase transition behavior of polymers, making them responsive to pH changes. researchgate.net
Table 1: this compound in Responsive Colloidal Systems
| Responsive System Type | Stimulus | Underlying Mechanism | Potential Application |
|---|---|---|---|
| Thermoresponsive Polymers | Temperature | Change in hydrogen bonding and polymer-solvent interactions, leading to a coil-to-globule transition. yonsei.ac.krmdpi.com | Smart materials, drug delivery, sensors. yonsei.ac.kr |
| CO2-Responsive Colloids | Carbon Dioxide | Formation of charged ammonium (B1175870) bicarbonate, altering surfactant properties and colloidal assembly. researchgate.net | Switchable emulsions, foams, and Pickering emulsions. researchgate.net |
Advanced Design of Functional Materials Incorporating this compound Moieties
The incorporation of this compound and its parent amine, N,N-dimethylhexylamine, into larger structures is a promising strategy for creating advanced materials with tailored functions.
Researchers have successfully inserted N,N-dimethylhexylamine, a tertiary amine, into the structure of lamellar oxides like Aurivillius phases. ipcms.fr This functionalization, which was previously challenging for tertiary amines, was achieved using microwave heating and a "catalysis" phenomenon with a primary amine, opening pathways to modulate the material's intrinsic properties, such as ferroelectricity. ipcms.fr
Another significant application is in environmental remediation. A novel anion exchange resin was created by functionalizing polystyrene-divinylbenzene microspheres with N,N-dimethylhexylamine. researchgate.net This material demonstrated a high capacity and exceptional selectivity for removing perrhenate (B82622) anions (a surrogate for the radioactive pertechnetate (B1241340), 99TcO4−) from aqueous solutions, even in the presence of competing anions. researchgate.net
In the field of catalysis, N,N-dimethylhexylamine has been used as a hydrophobic labile ligand for palladium complexes in block copolymer micelles. d-nb.infonih.gov These micellar systems act as nanoreactors for the polymerization of ethylene (B1197577) in aqueous media. d-nb.infonih.gov
Furthermore, N,N-dimethylhexylamine has been utilized as an additive in the formulation of nanoparticles for drug delivery systems, helping to improve drug loading and release profiles for eliminating cancer stem cells. frontiersin.org
Table 2: Functional Materials Incorporating N,N-Dimethylhexylamine or its N-oxide
| Material Type | Function | Key Finding | Reference |
|---|---|---|---|
| Functionalized Lamellar Oxides | Modulation of ferroelectric properties | Successful insertion of N,N-dimethylhexylamine into an Aurivillius phase material using microwave-assisted synthesis. ipcms.fr | ipcms.fr |
| Anion Exchange Resin | Selective removal of radioactive waste surrogates | High adsorption capacity (489 mg/g) and selectivity for ReO4− from simulated nuclear waste streams. researchgate.net | researchgate.net |
| Catalyst-Loaded Micelles | Nanoreactors for polymerization | Use of N,N-dimethylhexylamine as a ligand to create stable catalyst-loaded micelles for ethylene polymerization in water. d-nb.infonih.gov | d-nb.infonih.gov |
| Drug Delivery Nanoparticles | Enhanced drug loading and delivery | Inclusion as an additive in nanoparticles improved drug encapsulation and efficacy against cancer stem cells. frontiersin.org | frontiersin.org |
Challenges and Opportunities in Amine N-Oxide Research
Despite their growing potential, research and application of amine N-oxides face several challenges, which in turn present opportunities for innovation.
Challenges:
Synthesis and Purity: The oxidation of tertiary amines is the standard synthetic route, often using hydrogen peroxide (H2O2). acs.org A significant challenge is the removal of excess H2O2 from the final product, as it forms stable hydrogen bonds with the N-oxide and can interfere with subsequent applications. acs.orgnih.gov The development of cleaner, more efficient catalytic systems is an ongoing goal. acs.org
Thermochemical Data: There is a scarcity of reliable experimental data on the gas-phase enthalpies of formation for amine N-oxides. nih.gov Their low volatility and hygroscopic nature make calorimetric studies exceptionally challenging, hindering a fundamental understanding of their structure and energy. nih.gov
Commercial Availability: While some amine oxides are produced industrially, many derivatives with specific alkyl chain lengths or structures needed for specialized research, such as kinetic hydrate (B1144303) inhibitors, are not commercially available in large quantities. acs.org
Stability: Amine N-oxides can be prone to decomposition at elevated temperatures or in the presence of certain metals or electrophiles, undergoing rearrangements like the Cope elimination or Polonovski reaction. nih.gov
Opportunities:
Medicinal Chemistry: The highly polar N-oxide group can increase water solubility and reduce membrane permeability of drug molecules. acs.orgnih.gov Furthermore, certain N-oxides can be selectively reduced in hypoxic (low oxygen) environments, making them promising candidates for hypoxia-activated prodrugs that target cancerous tumors. acs.orgnih.gov
Carbon Capture: Recent research has shown that trialkylamine N-oxides, such as 4-methylmorpholine (B44366) N-oxide (MMNO), can effectively capture CO2 from flue gas. chemistryviews.org These compounds are non-toxic, non-corrosive, and can be regenerated at lower temperatures than traditional amine-based sorbents, offering a more sustainable approach to carbon capture technologies. chemistryviews.org
Advanced Surfactants and Inhibitors: There is considerable scope to develop new monomeric and polymeric amine oxides as high-performance surfactants and kinetic hydrate inhibitors (KHIs) for the oil and gas industry. acs.org Tailoring the alkyl groups can lead to materials with superior performance, especially in high-salinity environments where conventional inhibitors fail. acs.orgacs.org
Table 3: Summary of Compounds Mentioned
| Compound Name | Chemical Formula | Role/Context |
|---|---|---|
| This compound | C8H19NO | The subject of the article; used in responsive colloids and functional materials. |
| N,N-dimethylhexylamine | C8H19N | Precursor to the N-oxide; used in functional materials, catalysis, and drug delivery. biorxiv.orgipcms.frresearchgate.netd-nb.infonih.govfrontiersin.org |
| Enamine N-oxide | Varies | A related class of compounds used as a linchpin in bioorthogonal chemistry. nih.gov |
| N,N-diethyl glycidyl amine (DEGA) | C7H15NO | Monomer for thermoresponsive copolymers. nih.gov |
| Ethylene oxide (EO) | C2H4O | Monomer for copolymers. nih.gov |
| Poly(N-vinylcaprolactam) (PVCap) | (C8H13NO)n | Commercial kinetic hydrate inhibitor used for performance comparison. acs.orgacs.org |
| N,N-dimethyl-hexylamine | C8H19N | Used to functionalize lamellar oxides. ipcms.fr |
| 4-phenyl-butylamine | C10H15N | Amine used in functionalization of lamellar oxides. ipcms.fr |
| Polystyrene-divinylbenzene | (C8H8)n-(C10H10)m | Microsphere support for anion exchange resin. researchgate.net |
| Perrhenate | ReO4− | Non-radioactive surrogate for pertechnetate. researchgate.net |
| Pertechnetate | 99TcO4− | Radioactive nuclide targeted for removal. researchgate.net |
Q & A
What are the established protocols for synthesizing N,N-Dimethylhexylamine-N-oxide with high purity?
Methodological Answer:
Synthesis involves oxidizing N,N-Dimethylhexylamine using hydrogen peroxide (30% w/w) under controlled temperature (40–60°C) and pH (5.0–6.0). Pharmacopeial guidelines recommend gas chromatography (GC) for purity validation, requiring ≥98% content . Key steps include:
- Maintaining a 1:1.2 molar ratio of amine to H₂O₂ to minimize unreacted precursors.
- Monitoring reaction progress via thin-layer chromatography (TLC) with ninhydrin staining.
- Purifying the product via vacuum distillation or recrystallization from ethanol.
How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage: Airtight containers under nitrogen at 2–8°C to prevent hygroscopic degradation .
- Stability Monitoring: Conduct monthly GC or HPLC analyses to detect degradation products (e.g., tertiary amine reversion).
- Handling: Use inert glassware and avoid contact with reducing agents or transition metals to prevent redox reactions .
How can contradictory solubility data for this compound be resolved in experimental design?
Advanced Research Answer:
Discrepancies often arise from solvent polarity, temperature, or oxidation state. To resolve:
Standardize Solvents: Use HPLC-grade water or buffered solutions (e.g., phosphate buffer, pH 7.4).
Validate Molecular Integrity: Employ ¹H NMR to confirm the absence of degradation (e.g., δ 3.2 ppm for N-oxide protons).
Thermodynamic Analysis: Measure solubility via gravimetric methods at fixed temperatures (e.g., 25°C vs. 37°C) .
What methodologies optimize this compound’s use in membrane protein studies?
Advanced Research Answer:
- Critical Micelle Concentration (CMC): Determine via fluorescence spectroscopy using pyrene (excitation ratio I₃₃₈/I₃₃₃) .
- pH Optimization: Adjust to 6.5–7.5 to balance protein stability and micelle formation.
- Structural Validation: Use cryo-electron microscopy (cryo-EM) to confirm protein integrity in micellar solutions .
What analytical techniques are recommended for characterizing this compound?
Basic Research Answer:
- Purity: GC-MS with a DB-5 column (60 m × 0.25 mm) and FID detection .
- Functional Groups: FT-IR peaks at 950–960 cm⁻¹ (N-O stretch) and 2800–2900 cm⁻¹ (C-H stretch) .
- Quantification: Non-aqueous titration with 0.1 M HClO₄ in acetic acid .
How do researchers address batch-to-batch variability in physicochemical properties?
Advanced Research Answer:
- Quality Control (QC):
- Karl Fischer titration for water content (<0.5% w/w).
- Elemental analysis (theoretical C: 64.7%, H: 12.1%, N: 6.7%).
- Statistical Analysis: Use process capability indices (Cpk > 1.33) to ensure consistency .
What strategies mitigate oxidative degradation during long-term experiments?
Advanced Research Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
